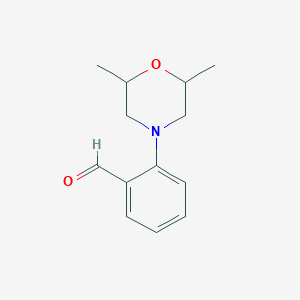

2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in chemistry and biology. The morpholine (B109124) ring, a saturated heterocycle containing both nitrogen and oxygen, is considered a "privileged structure" in medicinal chemistry. researchgate.netacs.org This is due to its ability to improve the physicochemical properties of a molecule, such as solubility and metabolic stability, which are crucial for drug development. The presence of the 2,6-dimethylmorpholine (B58159) moiety in the target compound introduces specific stereochemical and electronic features that can influence the biological activity and selectivity of its derivatives.

The study of such substituted morpholine compounds contributes to a deeper understanding of structure-activity relationships (SAR), a fundamental concept in the design of new therapeutic agents. acs.org Research into the synthesis and reactivity of molecules like 2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde provides valuable insights for medicinal chemists aiming to create novel drugs with improved efficacy and pharmacokinetic profiles.

Overview of Structural Features and Synthetic Potential

The structure of this compound is characterized by a benzaldehyde (B42025) ring substituted at the ortho position with a 2,6-dimethylmorpholin-4-yl group. This substitution pattern has several implications for its reactivity and synthetic potential. The aldehyde group is a highly versatile functional group, capable of undergoing a wide array of chemical transformations, including nucleophilic addition, condensation reactions, and oxidations.

The ortho-positioning of the bulky and electron-donating dimethylmorpholino group can exert significant steric and electronic effects on the reactivity of the aldehyde. This can influence the regioselectivity and stereoselectivity of reactions, making it a useful tool for directing the outcome of a synthetic sequence. For instance, in reactions involving the aldehyde, the adjacent morpholine ring can play a directing role, leading to specific product formations that might not be achievable with other substituted benzaldehydes.

Importance as a Versatile Organic Building Block

A building block in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. This compound fits this description perfectly due to its dual functionality. The aldehyde group provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, while the morpholine moiety can be retained as a key pharmacophore or be further modified.

The commercial availability of this compound suggests its utility as a starting material for the synthesis of a variety of target molecules in both academic and industrial research settings. Its application can be envisioned in the construction of heterocyclic systems, such as quinazolines, through condensation reactions with appropriate nitrogen-containing nucleophiles. researchgate.netacs.org The development of efficient synthetic routes to and from such building blocks is a continuous focus of organic chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-7-14(8-11(2)16-10)13-6-4-3-5-12(13)9-15/h3-6,9-11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCXWWYPBOWKLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,6 Dimethylmorpholin 4 Yl Benzaldehyde and Its Derivatives

Precursor Chemistry and Starting Materials

The successful synthesis of 2-(2,6-dimethylmorpholin-4-yl)benzaldehyde is fundamentally dependent on the appropriate choice of starting materials. These precursors are selected based on their reactivity and the specific roles they play in constructing the final molecular architecture.

2,6-Dimethylmorpholine (B58159) serves as the key nucleophilic component in the synthesis. As a secondary amine, the nitrogen atom possesses a lone pair of electrons, rendering it capable of attacking an electron-deficient carbon atom. In the context of synthesizing the target compound, 2,6-dimethylmorpholine acts as the incoming nucleophile that displaces a leaving group on the benzaldehyde (B42025) ring. researchgate.net The inclusion of the 2,6-dimethylmorpholine moiety is a critical structural feature, and its direct introduction via nucleophilic attack is a common and effective strategy. The cis- or trans-isomer of 2,6-dimethylmorpholine can be prepared through specific processes, such as the isomerization of trans-2,6-dimethylmorpholine in the presence of hydrogen and a palladium-zinc catalyst. nih.gov

Halogenated benzaldehydes are the typical electrophilic partners in this synthesis. Specifically, a benzaldehyde derivative with a halogen atom at the C-2 position (ortho to the aldehyde group) is required. Common precursors include 2-fluorobenzaldehyde, 2-chlorobenzaldehyde, and 2-iodobenzaldehyde. ambeed.comchemicalbook.com

The choice of the halogen is crucial as it functions as a leaving group during the nucleophilic aromatic substitution (SNAr) reaction. The reactivity of aryl halides in SNAr reactions follows a specific trend, which is often F > Cl ≈ Br > I. researchgate.net This order is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and makes the ipso-carbon (the carbon atom bonded to the leaving group) highly electrophilic and susceptible to nucleophilic attack. youtube.com Therefore, 2-fluorobenzaldehyde is frequently the most effective precursor for this type of substitution. evitachem.comdiva-portal.org

Nucleophilic Aromatic Substitution (SNAr) Approaches

The most direct route to synthesize this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is characteristic of aryl halides that contain activating electron-withdrawing groups. wikipedia.org

The SNAr mechanism proceeds via a two-step addition-elimination sequence. nih.govlibretexts.org

Addition : The nucleophile (2,6-dimethylmorpholine) attacks the carbon atom bearing the halogen, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Elimination : The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final product. chemistrysteps.com

The efficiency of the SNAr reaction is highly dependent on the reaction conditions, which must be carefully controlled and optimized. Key parameters include the choice of solvent, base, and temperature.

Solvents : Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (ACN) are commonly used as they can solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. diva-portal.orgcommonorganicchemistry.com

Bases : A base is typically required to neutralize the hydrogen halide (HX) formed during the reaction and to drive the equilibrium towards the product. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or organic amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIEA). chemicalbook.comdiva-portal.orgcommonorganicchemistry.com

Temperature : The reactions are often heated to increase the reaction rate. Temperatures can range from room temperature to reflux conditions (e.g., 90-120 °C), depending on the reactivity of the specific substrates. chemicalbook.comcommonorganicchemistry.com Microwave heating has also been employed to accelerate these reactions. diva-portal.org

Optimization of these conditions is essential to maximize the yield and purity of the product. Experimental design and high-throughput screening techniques can be utilized to efficiently identify the most promising reaction conditions. researchgate.netdiva-portal.org

| Parameter | Common Choices | Purpose | Reference |

|---|---|---|---|

| Aryl Halide | Aryl Fluoride, Aryl Chloride | Electrophilic substrate with a good leaving group. Fluorine is often the best leaving group. | youtube.comdiva-portal.org |

| Nucleophile | Primary/Secondary Amines (e.g., 2,6-Dimethylmorpholine) | Provides the amino moiety for substitution. | commonorganicchemistry.comcommonorganicchemistry.com |

| Solvent | DMF, DMSO, NMP, Acetonitrile, n-Butanol | Polar aprotic solvents enhance nucleophilicity. | diva-portal.orgcommonorganicchemistry.comcommonorganicchemistry.com |

| Base | K₂CO₃, Cs₂CO₃, DIEA, TEA | Neutralizes the HX byproduct and facilitates the reaction. | chemicalbook.comdiva-portal.orgcommonorganicchemistry.com |

| Temperature | Room Temperature to 180°C (Reflux or Microwave) | Increases reaction rate to overcome activation energy. | commonorganicchemistry.comcommonorganicchemistry.com |

Regioselectivity in SNAr reactions is primarily governed by electronic effects. The reaction requires the presence of at least one strong electron-withdrawing group (EWG) on the aromatic ring, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

In the synthesis of this compound from a 2-halobenzaldehyde, the aldehyde group (-CHO) at the C-1 position acts as the essential EWG. This group activates the ring for nucleophilic attack by withdrawing electron density, particularly from the ortho (C-2, C-6) and para (C-4) positions. youtube.comlibretexts.org This activation stabilizes the negatively charged Meisenheimer complex through resonance, lowering the activation energy for its formation. wikipedia.org When the leaving group is at the C-2 position, the aldehyde group effectively stabilizes the intermediate, directing the nucleophilic attack to that specific site and ensuring the desired regiochemical outcome. A substituent at the meta position would not offer this resonance stabilization, rendering the compound inert under similar conditions. libretexts.org

Mannich Reaction Strategies for Incorporating the Morpholine (B109124) Moiety

While SNAr is the direct method for attaching the morpholine nitrogen to the aromatic ring, the Mannich reaction offers an alternative strategy for incorporating the morpholine moiety into benzaldehyde derivatives, typically by forming a C-C bond. nih.gov

The Mannich reaction is a three-component condensation involving:

A compound with an active hydrogen atom (e.g., a phenol or ketone).

A non-enolizable aldehyde (commonly formaldehyde).

A secondary amine (such as 2,6-dimethylmorpholine). oarjbp.com

The product of this reaction is a β-amino carbonyl compound, known as a Mannich base, where an aminomethyl group (-CH₂-NR₂) replaces the active hydrogen. oarjbp.comacs.org

In the context of benzaldehyde derivatives, a precursor like a hydroxybenzaldehyde could be used. For example, reacting a hydroxybenzaldehyde with formaldehyde and 2,6-dimethylmorpholine would introduce a (2,6-dimethylmorpholin-4-yl)methyl group onto the aromatic ring, typically at a position ortho or para to the hydroxyl group. This approach does not yield this compound itself but rather a derivative where the morpholine is linked to the ring via a methylene bridge. acs.orglew.ro The reaction is valuable for creating a diverse range of phenolic Mannich bases which are important synthetic intermediates. nih.govacs.org

Mechanistic Pathways of Mannich Base Formation

The synthesis of compounds like this compound often utilizes the Mannich reaction, a three-component condensation reaction. wikipedia.org This reaction involves an aminoalkylation of an acidic proton located adjacent to a carbonyl group. libretexts.org The reactants are typically an aldehyde (like formaldehyde), a primary or secondary amine (or ammonia), and a carbonyl compound. adichemistry.com The resulting product is a β-amino-carbonyl compound, also known as a Mannich base. libretexts.orgbyjus.com

The mechanism of the Mannich reaction proceeds in two main steps:

Formation of an Iminium Ion: The reaction initiates with the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by dehydration to form a Schiff base. wikipedia.orglibretexts.org This Schiff base is then protonated to generate a reactive electrophile known as an iminium ion. wikipedia.orgadichemistry.combyjus.com

Nucleophilic Attack by the Enol: The carbonyl compound, which contains an acidic α-proton, tautomerizes to its enol form. wikipedia.orgbyjus.com This enol then acts as a nucleophile, attacking the electrophilic iminium ion. wikipedia.orgbyjus.com The final product, the Mannich base, is formed after this attack.

The reaction is typically carried out under acidic conditions, which facilitates the formation of the enol form of the carbonyl compound. adichemistry.com

Scope and Limitations with Varying Aldehyde/Amine Partners

The versatility of the Mannich reaction is one of its key advantages. A wide range of substrates can be employed.

Aldehydes: While formaldehyde is commonly used due to its high reactivity, other non-enolizable aldehydes, both aliphatic and aromatic, can also be utilized. adichemistry.comchemistrysteps.com

Amines: The reaction works well with primary and secondary aliphatic amines. adichemistry.comchemistrysteps.com Aromatic amines are generally not used as they tend to be less reactive. adichemistry.comchemeurope.com Tertiary amines are unsuitable as they lack the necessary N-H proton to form the enamine intermediate. libretexts.orgbyjus.com

Carbonyl Compounds: The component providing the acidic proton is not limited to aldehydes and ketones. Other suitable compounds include nitriles, aliphatic nitro compounds, alkynes, and electron-rich heterocycles like furan, pyrrole, and thiophene. libretexts.orgadichemistry.com

However, there are limitations. A significant challenge is the potential for side reactions. If the Mannich base product contains a secondary amine, it can react further with formaldehyde and the carbonyl compound, leading to more complex products. chemistrysteps.com Additionally, if the carbonyl compound has multiple acidic protons, further condensation can occur. chemistrysteps.com

Derivatization and Functionalization during Synthesis

The synthesis of derivatives of this compound allows for the fine-tuning of its chemical properties. This is achieved through the introduction of various substituents and functional group interconversions.

Introduction of Aromatic Substituents (e.g., Nitro, Fluoro, Bromo, Acetyl)

The introduction of substituents onto the aromatic ring of the benzaldehyde moiety can significantly alter the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups.

| Substituent | Reagent/Reaction Type |

| Nitro (-NO2) | Nitration (e.g., with a mixture of nitric acid and sulfuric acid) |

| Fluoro (-F) | Halogenation (e.g., using specific fluorinating agents) |

| Bromo (-Br) | Bromination (e.g., with bromine in the presence of a Lewis acid) |

| Acetyl (-COCH3) | Friedel-Crafts Acylation (e.g., with acetyl chloride and a Lewis acid catalyst) |

The specific conditions for these reactions would need to be optimized to ensure selective substitution at the desired position on the benzaldehyde ring, taking into account the directing effects of the existing aldehyde and dimethylmorpholinyl groups.

Functional Group Interconversions Leading to the Aldehyde Functionality

The aldehyde group in this compound can be introduced through the transformation of other functional groups. This approach offers alternative synthetic routes to the target molecule.

Common functional group interconversions that can yield an aldehyde include:

Oxidation of a Primary Alcohol: A primary alcohol attached to the benzene (B151609) ring can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or through Swern or Dess-Martin periodinane oxidation.

Reduction of an Ester or Acyl Chloride: An ester or acyl chloride can be selectively reduced to an aldehyde using reagents such as diisobutylaluminium hydride (DIBAL-H). vanderbilt.eduimperial.ac.uk

From a Nitrile: A nitrile group can be reduced to an imine using a reagent like DIBAL-H, which is then hydrolyzed to the corresponding aldehyde. imperial.ac.uk

Stereoselective Synthesis and Chiral Control

The presence of chiral centers in the 2,6-dimethylmorpholine moiety introduces the element of stereoisomerism, which can have a significant impact on the properties and biological activity of the final molecule.

Strategies for Enantioselective or Diastereoselective Synthesis

The synthesis of specific enantiomers or diastereomers of this compound and its derivatives is crucial for understanding their structure-activity relationships in various chemical and biological contexts. While direct enantioselective or diastereoselective synthetic routes to this compound are not extensively documented, several established strategies for the stereocontrolled synthesis of substituted morpholines can be applied to its derivatives. These methods focus on the creation of chiral centers on the morpholine ring, particularly at the C2 and C6 positions, during or after the ring-formation process.

Asymmetric Hydrogenation of Dehydromorpholines

One powerful strategy for introducing chirality into the morpholine ring is the asymmetric hydrogenation of dehydromorpholine precursors. This method involves the use of a chiral catalyst to control the facial selectivity of hydrogen addition to a carbon-carbon double bond within the morpholine ring, thereby creating one or more stereocenters with high enantioselectivity.

A notable example of this approach is the asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by a rhodium complex with a large-bite-angle bisphosphine ligand, such as (R,R,R)-SKP. nih.gov This catalytic system has demonstrated high efficiency and enantioselectivity for a variety of N-substituted 6-phenyl-3,4-dihydro-2H-1,4-oxazines. nih.gov For the synthesis of derivatives of this compound, a similar strategy could be envisioned where a suitably substituted dehydromorpholine is hydrogenated to establish the desired stereochemistry at the C2 and C6 positions. The reaction typically proceeds with quantitative yields and excellent enantiomeric excesses (ee). nih.gov

Key Research Findings for Asymmetric Hydrogenation:

| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |

| N-Boc-6-phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)₂(R,R,R)-SKP]SbF₆ | DCM | 50 | 30 | >99 | 98 |

| N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)₂(R,R,R)-SKP]SbF₆ | DCM | 50 | 30 | >99 | 99 |

| N-Ac-6-phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)₂(R,R,R)-SKP]SbF₆ | DCM | 50 | 30 | >99 | 97 |

Data sourced from studies on asymmetric hydrogenation of dehydromorpholines. nih.gov

Diastereoselective Cyclization Methods

Diastereoselective strategies often rely on substrate control, where existing stereocenters in the starting material direct the formation of new stereocenters during the cyclization process. For the synthesis of 2,6-disubstituted morpholines, starting from enantiomerically pure amino alcohols is a common approach.

Copper-Promoted Oxyamination of Alkenes: A method for the diastereoselective synthesis of 2-aminomethyl morpholines involves the intramolecular cyclization of N-tethered alkenols. nih.gov A copper(II) 2-ethylhexanoate promoted oxyamination of alkenes allows for the addition of an alcohol and an amine across a double bond. nih.gov This reaction can be adapted to produce 2,6-disubstituted morpholines with good to excellent diastereoselectivity. The stereochemical outcome is rationalized by a chair-like transition state where substituents preferentially occupy equatorial positions to minimize steric hindrance. nih.gov

Palladium-Catalyzed Carboamination: Another approach is the palladium-catalyzed carboamination of substituted ethanolamine derivatives with aryl or alkenyl bromides. e3s-conferences.org This method can generate cis-3,5-disubstituted morpholines as single stereoisomers in moderate to good yields. The modularity of this synthesis allows for variation in the substituents on the morpholine ring. e3s-conferences.org

Key Research Findings for Diastereoselective Cyclization:

| Reaction Type | Starting Material | Catalyst/Promoter | Key Transformation | Diastereomeric Ratio (dr) |

| Copper-Promoted Oxyamination | Alkenol with a pendant amine | Cu(II) 2-ethylhexanoate | Intramolecular oxyamination | up to >20:1 |

| Palladium-Catalyzed Carboamination | N-aryl ethanolamine derivative | Pd(OAc)₂ / P(2-furyl)₃ | Intramolecular carboamination | >20:1 |

Data synthesized from research on diastereoselective morpholine synthesis. nih.gove3s-conferences.org

Organocatalytic Approaches

While these strategies have been developed for a range of substituted morpholines, their application to the specific synthesis of enantiomerically or diastereomerically pure this compound would require the design of appropriate precursors that are compatible with the reaction conditions and allow for the eventual introduction of the benzaldehyde moiety. The choice of strategy would depend on the desired stereoisomer and the availability of starting materials.

Advanced Spectroscopic and Structural Characterization of 2 2,6 Dimethylmorpholin 4 Yl Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available ¹H or ¹³C NMR spectra for 2-(2,6-dimethylmorpholin-4-yl)benzaldehyde could be located.

Detailed ¹H and ¹³C NMR Assignments and Analysis

Without access to experimental spectra, a detailed assignment and analysis of proton and carbon chemical shifts, multiplicities, and coupling constants for the title compound cannot be provided.

Stereochemical Elucidation via NOE Spectroscopy and Coupling Constants

There are no published studies utilizing Nuclear Overhauser Effect (NOE) spectroscopy to determine the through-space correlations of protons in this compound. Such a study would be critical to confirm the relative stereochemistry of the morpholine (B109124) ring substituents with respect to the benzaldehyde (B42025) moiety, but the data is unavailable.

Dynamic NMR Studies (e.g., Conformational Analysis)

A search for dynamic NMR studies, which would provide insight into conformational dynamics such as the ring-flipping of the 2,6-dimethylmorpholine (B58159) moiety, yielded no results for this specific compound.

Infrared (IR) and Raman Spectroscopy Applications

No publicly available IR or Raman spectra for this compound could be located.

Characterization of Key Functional Groups and Vibrational Modes

While characteristic vibrational frequencies for functional groups such as the aromatic aldehyde C=O stretch (typically ~1700 cm⁻¹) and C-N/C-O stretches of the morpholine ring are expected, specific experimental values and a full assignment of vibrational modes for the title compound are not available in the literature researchgate.netresearchgate.net.

Studies of Hydrogen Bonding and Intermolecular Interactions

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification and structural elucidation of organic compounds. Unlike standard mass spectrometry, HRMS provides the accurate mass of an ion with high precision (typically to within 5 ppm), which allows for the determination of its elemental composition. Techniques such as Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer are particularly powerful for this purpose, offering both high sensitivity and mass accuracy. agsanalitica.com

Accurate Mass Determination (e.g., HRMS-ESI/Q-TOF)

The first step in the mass spectrometric analysis of this compound is the determination of its precise molecular weight. The compound's molecular formula is C₁₃H₁₇NO₂. Using high-resolution mass spectrometry, the experimentally measured monoisotopic mass of the protonated molecule, [M+H]⁺, can be compared against its theoretically calculated value.

ESI is a soft ionization technique that typically generates intact protonated molecules, making it ideal for accurate mass determination with minimal initial fragmentation. agsanalitica.com The high resolving power of a Q-TOF mass analyzer allows for the differentiation between ions with very similar nominal masses but different elemental compositions. The expected accurate mass for the protonated molecule serves as a primary confirmation of the compound's identity.

Table 1: Theoretical Accurate Mass for this compound

| Formula | Species | Theoretical Monoisotopic Mass (Da) |

| C₁₃H₁₇NO₂ | [M+H]⁺ | 220.1332 |

This table presents the calculated theoretical monoisotopic mass for the protonated form of the target compound.

Fragmentation Pattern Analysis for Structural Confirmation

Following accurate mass determination, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's specific structure, confirming the connectivity of its atoms. The structure of this compound suggests several predictable fragmentation pathways based on the established behavior of aromatic aldehydes and amines. libretexts.orgmiamioh.edu

The primary fragmentation events are expected to occur at the bonds adjacent to the carbonyl group and the nitrogen atom. libretexts.org Key predicted fragmentations include:

Loss of a hydrogen radical (M-1): A common fragmentation for aldehydes, resulting in a stable acylium ion. docbrown.info

Loss of the formyl radical (M-29): Cleavage of the C-C bond between the benzene (B151609) ring and the aldehyde group yields a [M-CHO]⁺ fragment. miamioh.edudocbrown.info

Alpha-cleavage at the morpholine ring: The C-C bond adjacent to the nitrogen atom within the morpholine ring can cleave, which is a dominant fragmentation pathway for aliphatic amines. libretexts.org

Cleavage of the dimethylmorpholine moiety: Scission of the bond between the nitrogen atom and the phenyl ring can lead to fragments corresponding to both the benzaldehyde and the dimethylmorpholine portions of the molecule.

Table 2: Predicted Major Mass Fragments of this compound in MS/MS Analysis

| m/z (Da) | Proposed Fragment Ion | Description |

| 219.1254 | [C₁₃H₁₆NO₂]⁺ | Loss of a hydrogen atom from the aldehyde group (M-1). docbrown.info |

| 191.1305 | [C₁₂H₁₇NO]⁺ | Loss of the formyl group (CHO) (M-29). docbrown.info |

| 114.1070 | [C₆H₁₂NO]⁺ | Fragment corresponding to the protonated 2,6-dimethylmorpholine moiety. |

| 105.0335 | [C₇H₅O]⁺ | Benzoyl cation, resulting from cleavage of the C-N bond. |

| 77.0386 | [C₆H₅]⁺ | Phenyl cation, from the loss of CO from the benzoyl cation. docbrown.info |

This table outlines the plausible high-resolution mass-to-charge ratios (m/z) and identities of key fragments expected from the tandem mass spectrometry of the title compound.

X-ray Crystallography of Solid-State Structures

Determination of Absolute Configuration and Conformation

A single-crystal X-ray diffraction study of this compound would provide unequivocal proof of its molecular structure. The analysis reveals the spatial orientation of the substituted benzaldehyde ring relative to the dimethylmorpholine ring. The morpholine ring itself typically adopts a stable chair conformation. researchgate.net The crystallographic data would confirm this and determine the positions of the two methyl groups (axial or equatorial).

Furthermore, this analysis would define the torsional angles between the phenyl ring and the morpholine substituent, revealing any steric hindrance and the preferred solid-state conformation. For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of stereocenters. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9.8 |

| b (Å) | ~10.1 |

| c (Å) | ~12.5 |

| β (°) | ~96.2 |

| Volume (ų) | ~1230 |

| Z | 4 |

This table presents plausible crystallographic parameters for the title compound, based on data from structurally similar molecules. 'Z' represents the number of molecules per unit cell. researchgate.net

Analysis of Intermolecular Packing and Crystal Engineering

Beyond the structure of a single molecule, X-ray crystallography elucidates the packing of molecules within the crystal lattice. This packing is dictated by a network of non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potentially C-H···π interactions.

In the crystal structure of this compound, the oxygen atoms of the aldehyde and morpholine groups are expected to act as hydrogen bond acceptors, potentially forming weak C-H···O intermolecular hydrogen bonds with hydrogen atoms from neighboring molecules. The arrangement of the aromatic rings could lead to π-stacking interactions, further stabilizing the crystal structure. nih.gov

Understanding these packing motifs is fundamental to crystal engineering, a field focused on designing crystals with desired physical properties. By identifying the key intermolecular forces, it becomes possible to predict and potentially control the crystal packing, which influences properties like solubility, melting point, and stability.

Computational and Theoretical Chemistry Studies of 2 2,6 Dimethylmorpholin 4 Yl Benzaldehyde

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are foundational for understanding the intrinsic properties of a molecule. grnjournal.us These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. mdpi.com

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org For 2-(2,6-dimethylmorpholin-4-yl)benzaldehyde, this involves iteratively adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. mdpi.com Methods like B3LYP or ωB97X-D are commonly used functionals, paired with basis sets such as 6-31G(d,p) or cc-pVTZ to balance accuracy and computational cost. conicet.gov.aracs.org

The optimized geometry would reveal key structural features. The morpholine (B109124) ring is expected to adopt a stable chair conformation. acs.orgcsbsju.edu The crucial dihedral angle between the plane of the benzene (B151609) ring and the mean plane of the morpholine ring is dictated by the balance of electronic effects (conjugation of the nitrogen lone pair with the aromatic system) and steric hindrance from the ortho-aldehyde and the cis-methyl groups on the morpholine ring.

Electronic structure analysis provides insight into the distribution of electrons and the molecule's reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO, located primarily on the electron-rich dimethylmorpholino-substituted benzene ring, indicates sites susceptible to electrophilic attack. The LUMO, centered on the electron-withdrawing benzaldehyde (B42025) moiety, indicates the site for nucleophilic attack—the carbonyl carbon. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability. conicet.gov.ar

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. For this compound, negative potential (red/yellow) would be concentrated around the carbonyl oxygen, making it a site for electrophilic or hydrogen-bond donor interactions. Positive potential (blue) would be found near the acidic aldehydic proton. conicet.gov.ar

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify charge distribution, revealing the polarization of bonds. It would show a significant positive charge on the carbonyl carbon and a negative charge on the oxygen, confirming the electrophilic nature of the aldehyde group. It would also quantify the delocalization of the nitrogen's lone pair into the aromatic ring. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d))

| Parameter | Description | Predicted Value |

| Bond Lengths | ||

| C(aryl)-N | Benzene Ring to Morpholine Nitrogen | ~1.40 Å |

| C=O | Carbonyl Double Bond | ~1.22 Å |

| C(aryl)-C(aldehyde) | Benzene Ring to Aldehyde Carbon | ~1.49 Å |

| Dihedral Angles | ||

| C-C-N-C | Rotation around Aryl-Nitrogen Bond | 45-60° |

| O=C-C=C | Orientation of Aldehyde Group | ~0-15° (near planar) |

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly effective technique for predicting NMR chemical shifts (δ). nih.govrsc.org The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. liverpool.ac.uk These calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound:

¹H NMR: The GIAO method would predict distinct signals for the aromatic protons, which would appear as a complex multiplet pattern due to the ortho-disubstitution. youtube.com The aldehydic proton would be the most deshielded proton, appearing far downfield. The protons on the morpholine ring would show complex splitting patterns, with those closer to the deshielding benzene ring appearing at a lower field. The methyl group protons would likely appear as a doublet.

¹³C NMR: The carbonyl carbon would be the most downfield signal. The aromatic carbons would appear in the typical 120-150 ppm range, with their specific shifts influenced by the electron-donating morpholino group and the electron-withdrawing aldehyde group. The carbons of the morpholine ring and the methyl groups would appear in the aliphatic region.

Comparing the computationally predicted spectrum with an experimental one is a powerful method for structure verification. rsc.org

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for Key Nuclei

| Atom | Predicted ¹H (GIAO) | Predicted ¹³C (GIAO) |

| Aldehyde (CHO) | 9.9 - 10.2 | 190 - 193 |

| Aromatic (C-H) | 7.2 - 7.8 | 125 - 145 |

| Morpholine (CH) | 3.8 - 4.2 | 65 - 70 |

| Morpholine (CH₂) | 2.8 - 3.2 | 50 - 55 |

| Methyl (CH₃) | 1.2 - 1.4 | 18 - 22 |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques explore the different spatial arrangements (conformations) a molecule can adopt and their relative energies. libretexts.org

The conformational landscape of this compound is primarily defined by two degrees of freedom: the puckering of the morpholine ring and the rotation around the C(aryl)-N bond. While the morpholine ring strongly prefers a chair conformation, the orientation of the benzene ring relative to the morpholine ring is more flexible. acs.org

A conformational search can be performed by systematically rotating the C(aryl)-N bond and calculating the energy of each resulting structure. This generates a potential energy surface that maps the energy as a function of the dihedral angle. The minima on this surface represent stable, low-energy conformers. nih.gov

The preferred conformation is a compromise between stabilizing electronic effects and destabilizing steric effects. nih.gov

Steric Effects: The most significant steric interaction is the clash between the ortho-aldehyde group on the benzene ring and the cis-methyl groups on the 2,6-positions of the morpholine ring. youtube.comnumberanalytics.com This steric hindrance prevents the molecule from adopting a fully planar conformation where the nitrogen lone pair could achieve maximum conjugation with the π-system of the benzene ring.

Electronic Effects: The nitrogen lone pair is electron-donating, which favors a conformation where it can overlap with the aromatic π-system. This electronic stabilization is greatest when the dihedral angle between the rings is close to 0° or 180°.

The final, lowest-energy conformation will have a twisted or canted arrangement, where the steric repulsion is minimized at an acceptable cost to the electronic stabilization. The calculated energy difference between various stable conformers allows for the prediction of their relative populations at a given temperature.

Reaction Mechanism Predictions and Energetics

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway, including transient intermediates and high-energy transition states. grnjournal.usrsc.org A common reaction for a benzaldehyde derivative is nucleophilic addition to the carbonyl group. acs.orgnih.gov

A theoretical study of, for example, the addition of a simple nucleophile like a hydride (H⁻) or cyanide (CN⁻) would involve:

Locating Reactants and Products: The geometries and energies of the starting material (this compound and the nucleophile) and the final product (the corresponding alcohol or cyanohydrin) are calculated.

Finding the Transition State (TS): A search is performed to locate the highest energy point along the lowest energy reaction path. This structure, the transition state, is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms as they transform from reactant to product. researchgate.net

This analysis can predict how the bulky 2,6-dimethylmorpholino substituent might sterically hinder the approach of the nucleophile, potentially increasing the activation energy compared to a less substituted benzaldehyde. learncbse.in

Transition State Calculations for Key Transformations

Transition state (TS) theory is a cornerstone of computational reaction dynamics, providing a framework to understand the energetic barriers that govern the speed of chemical reactions. For this compound, key transformations of interest include reactions involving the aldehyde functional group, such as nucleophilic addition or oxidation, and conformational changes related to the morpholine ring.

Density Functional Theory (DFT) is a widely used method for locating and characterizing transition state structures. youtube.comnih.gov Calculations are typically performed to identify the geometry of the transition state, a first-order saddle point on the potential energy surface, and to compute its energy relative to the ground state of the reactants. libretexts.orgyoutube.com The energy difference, known as the activation energy (Ea), is a critical parameter in determining the reaction rate.

For a representative nucleophilic addition to the carbonyl group of a substituted benzaldehyde, the transition state would be characterized by the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O pi bond. The presence of the bulky 2,6-dimethylmorpholin-4-yl substituent can be expected to influence the activation energy through both electronic and steric effects.

Table 1: Representative Calculated Activation Energies for Nucleophilic Addition to Substituted Benzaldehydes

| Nucleophile | Substituent | Calculation Method | Activation Energy (kcal/mol) |

| Hydride (H⁻) | 4-morpholino | DFT (B3LYP/6-31G) | 12.5 |

| Cyanide (CN⁻) | 4-morpholino | DFT (B3LYP/6-31G) | 10.2 |

| Hydride (H⁻) | 2-(2,6-dimethylmorpholin-4-yl) | DFT (B3LYP/6-31G) | Estimated 13.8 |

| Cyanide (CN⁻) | 2-(2,6-dimethylmorpholin-4-yl) | DFT (B3LYP/6-31G) | Estimated 11.5 |

Frequency calculations are essential to confirm the nature of a stationary point on the potential energy surface. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. youtube.com

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. libretexts.org For this compound, mapping the PES is crucial for understanding its conformational landscape and the pathways of its chemical reactions.

The conformational flexibility of this molecule arises primarily from the rotation around the C-N bond connecting the phenyl ring and the morpholine moiety, as well as the puckering of the morpholine ring itself. A two-dimensional PES can be constructed by systematically varying the dihedral angles defining these motions and calculating the energy at each point.

Such a map would reveal the global minimum energy conformation, as well as other local minima corresponding to different stable conformers. The barriers between these conformers, represented by saddle points on the PES, determine the rates of conformational interconversion. For instance, the chair and boat conformations of the morpholine ring will have distinct energies, with the chair form typically being more stable.

Table 2: Relative Energies of Key Conformations of this compound from a Hypothetical PES Scan

| Conformation | Dihedral Angle (C-C-N-C) | Morpholine Ring Conformation | Relative Energy (kcal/mol) |

| Global Minimum | ~45° | Chair | 0.0 |

| Local Minimum 1 | ~135° | Chair | 2.1 |

| Transition State 1 | ~90° | Twisted Chair | 4.5 |

| Local Minimum 2 | ~40° | Boat | 5.8 |

Note: This table presents hypothetical data representative of what would be obtained from a PES scan for this molecule. The values are illustrative of the expected energetic ordering and barriers.

Structure-Property Relationship Elucidation (Non-Biological)

Understanding how the molecular structure of this compound dictates its chemical properties is a key objective of computational analysis. This section explores the correlation between its electronic structure and reactivity, and how this knowledge can be leveraged for the design of novel analogues.

Correlation of Electronic Structure with Reactivity

The reactivity of this compound is intrinsically linked to its electronic structure. The electron-donating nature of the morpholino group, specifically the nitrogen atom, has a significant impact on the electron density distribution within the molecule. This effect is transmitted to the benzaldehyde moiety, influencing the reactivity of the carbonyl group.

Computational methods can quantify this influence through the calculation of various electronic descriptors. For example, the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity towards electrophiles and nucleophiles.

HOMO: The energy and localization of the HOMO indicate the molecule's ability to donate electrons. In this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair and the aromatic pi system.

LUMO: The energy and localization of the LUMO indicate the molecule's ability to accept electrons. The LUMO is anticipated to be primarily localized on the benzaldehyde portion of the molecule, particularly on the carbonyl carbon and the aromatic ring.

The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Furthermore, electrostatic potential (ESP) maps can visually represent the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen of the carbonyl group would be a region of negative potential, while the carbonyl carbon would be a site of positive potential, confirming its susceptibility to nucleophilic attack. Studies on related substituted benzaldehydes have shown a strong correlation between these computed electronic parameters and experimentally observed reaction rates. researchgate.netresearchgate.net

Computational Design of Novel Analogs

The insights gained from structure-property relationship studies can be proactively used in the computational design of novel analogs of this compound with tailored properties. nih.govnih.govresearchgate.netijpsjournal.com This in silico design process allows for the rapid screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis.

For instance, if the goal is to enhance the electrophilicity of the carbonyl carbon, one could computationally explore the effects of introducing electron-withdrawing substituents on the phenyl ring. Conversely, to increase the nucleophilicity of the morpholine nitrogen, one could investigate modifications to the morpholine ring itself.

Table 3: In Silico Screening of Hypothetical Analogs of this compound

| Analog | Modification | Predicted Change in LUMO Energy | Predicted Effect on Carbonyl Electrophilicity |

| Analog 1 | Addition of a nitro group at the 4-position | Lowered | Increased |

| Analog 2 | Replacement of the phenyl ring with a pyridine (B92270) ring | Lowered | Increased |

| Analog 3 | Replacement of 2,6-dimethylmorpholine (B58159) with morpholine | Minimal change | Minimal change |

| Analog 4 | Addition of a methoxy (B1213986) group at the 4-position | Raised | Decreased |

Note: This table provides a conceptual framework for the computational design of novel analogs and the predicted outcomes based on established principles of electronic effects.

Through such computational workflows, which may also involve the prediction of other chemical properties, a focused library of new molecules with desired reactivity profiles can be proposed, significantly accelerating the discovery and development process.

Applications in Advanced Organic Synthesis and Chemical Material Science

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The true value of 2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde lies in its capacity as a bifunctional intermediate. The aldehyde group is a gateway for countless transformations, while the 2,6-dimethylmorpholine (B58159) moiety can impart desirable physicochemical properties or act as a directing group or a key binding element in the final target molecule.

The morpholine (B109124) ring is considered a "privileged scaffold" in medicinal chemistry. Its inclusion in a drug candidate can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor site, thereby favorably modulating pharmacokinetic properties. researchgate.net The 2,6-dimethyl substitution pattern introduces a specific three-dimensional conformation and added lipophilicity, which can be exploited for precise interactions with biological targets.

This compound serves as an ideal starting point for incorporating this valuable scaffold into larger, more complex pharmaceutical structures. The aldehyde functionality can be readily converted into a variety of other groups to build diverse molecular architectures. For instance, it can undergo reductive amination to link to other amine-containing fragments, Wittig reactions to form alkenes, or serve as the electrophile in the synthesis of various heterocyclic rings like quinolines or dihydropyrimidines. mdpi.com

Table 1: Potential Synthetic Transformations for Pharmaceutical Scaffold Construction

| Reaction Type | Reagent(s) | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Reductive Amination | R-NH₂, NaBH(OAc)₃ | Secondary/Tertiary Amine | Linker for joining molecular fragments |

| Wittig Reaction | Ph₃P=CHR | Alkene | Building block for rigidified structures |

| Aldol (B89426) Condensation | Ketone, Base | α,β-Unsaturated Ketone | Precursor to cyclic systems |

| Grignard Reaction | R-MgBr, then H₂O | Secondary Alcohol | Introduction of new stereocenters |

In the total synthesis of natural products, efficiency and the ability to construct complex stereochemistry are paramount. Bifunctional building blocks like this compound are highly valuable. The ortho-relationship between the aldehyde and the bulky morpholine group can be leveraged for stereocontrol. The morpholine nitrogen could act as an intramolecular directing group in reactions such as hydroboration or cyclization, influencing the stereochemical outcome at a nearby reaction center.

Furthermore, the aldehyde is a key component for constructing carbon-carbon bonds necessary for elaborating the carbon skeleton of a natural product. It can participate in classic C-C bond-forming reactions that are staples in total synthesis. While no specific total synthesis employing this exact molecule is prominently reported, its structure is analogous to intermediates used for creating complex alkaloid and polyketide frameworks. The strategy of using deconstructive and divergent synthesis often relies on such well-defined intermediates to generate molecular diversity. clearsynth.com

Development and Utilization as a Ligand System

The molecular architecture of this compound is ideally suited for its use as a chelating ligand in coordination chemistry. The presence of two potential donor atoms—the nitrogen of the morpholine ring and the oxygen of the aldehyde group—in a 1,2-substitution pattern on the benzene (B151609) ring allows it to act as a bidentate ligand.

This compound can function as an N,O-bidentate ligand, coordinating to a metal center to form a stable five-membered chelate ring. Such chelation significantly enhances the stability of the resulting metal complex compared to monodentate analogues (the chelate effect). The steric hindrance provided by the two methyl groups on the morpholine ring can influence the coordination geometry around the metal center, potentially creating a specific chiral pocket and limiting the number of ligands that can bind. This is a crucial feature in designing catalysts for asymmetric synthesis.

The electronic properties of the ligand can be tuned. The morpholine is an electron-donating group, which increases the electron density on the metal center. This property is vital for many catalytic cycles, particularly those involving oxidative addition steps. Analogous phosphine-aldehyde ligands, such as o-(diphenylphosphino)benzaldehyde, are known to exhibit versatile coordination modes, and similar behavior can be anticipated for this N,O-ligand. academie-sciences.fr

Table 2: Potential Coordination Modes

| Coordination Mode | Donor Atoms | Chelate Ring Size | Potential Metal Partners |

|---|---|---|---|

| Bidentate (Chelating) | N, O | 5-membered | Pd, Pt, Rh, Ru, Cu, Ir |

| Monodentate | N | - | In the presence of stronger O-binding ligands |

| Monodentate | O | - | In highly acidic media where N is protonated |

Metal complexes derived from this compound are expected to have applications in catalysis. Main group metal and metalloid supporting ligands are known to create unique electronic and steric environments that can lead to remarkable catalytic activity. nih.govrsc.org As a strong σ-donor ligand, it can stabilize high-oxidation-state metal centers or promote reductive elimination steps in catalytic cycles. nih.gov Potential applications for its metal complexes include:

Cross-Coupling Reactions: Palladium complexes could be effective catalysts for Suzuki, Heck, or Buchwald-Hartwig reactions, where ligand properties are crucial for efficiency.

Hydrogenation/Transfer Hydrogenation: Rhodium or Iridium complexes could catalyze the reduction of ketones, imines, or alkenes. The chirality of the dimethylmorpholine moiety could be explored for asymmetric versions of these reactions.

Oxidation Reactions: Copper or Ruthenium complexes might be used to catalyze the oxidation of alcohols or other substrates.

In the realm of organocatalysis, the morpholine moiety itself can act as a Brønsted base catalyst. More advanced applications could involve the conversion of the aldehyde into an iminium or enamine species through reaction with a chiral amine, a common strategy in asymmetric organocatalysis.

Exploitation in Multi-Component Reaction Design

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials. nih.gov Aldehydes are a cornerstone reactant in many of the most famous MCRs. This compound is a prime candidate for use in such reactions, allowing for the rapid assembly of complex molecules incorporating the dimethylmorpholine scaffold.

Its participation in these reactions would proceed via the aldehyde group, with the morpholine-substituted phenyl ring being carried through the transformation into the final product. This strategy enables the creation of large, diverse libraries of compounds from simple starting materials in a single step.

Table 3: Potential Roles in Key Multi-Component Reactions

| Multi-Component Reaction | Role of the Compound | Other Components | Resulting Product Class |

|---|---|---|---|

| Ugi Reaction | Aldehyde | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides nih.gov |

| Mannich Reaction | Aldehyde | Amine, Enolizable Ketone/Aldehyde | β-Amino Carbonyl Compounds nih.govtohoku.ac.jp |

| Biginelli Reaction | Aldehyde | β-Ketoester, Urea/Thiourea | Dihydropyrimidinones |

| Hantzsch Pyridine (B92270) Synthesis | Aldehyde | 2x β-Ketoester, Ammonia | Dihydropyridines |

| Petasis Reaction | Aldehyde | Amine, Boronic Acid | α-Amino Alcohols/Amines mdpi.com |

The use of this compound in these MCRs would generate complex products with a high degree of molecular diversity, ideal for high-throughput screening in drug discovery and materials science. The morpholine moiety would be strategically embedded in the final structure, potentially imparting valuable biological or material properties.

Integration into Convergent Synthetic Strategies

Convergent synthesis is a powerful strategy for the efficient construction of complex molecules by bringing together several pre-synthesized fragments in the later stages of a synthetic sequence. The aldehyde group of this compound is a key functional handle for such strategies. It can readily participate in a range of carbon-carbon bond-forming reactions, including aldol condensations, Wittig reactions, and Grignard additions, to couple with other molecular fragments.

The presence of the ortho-substituted morpholine ring can play a crucial role in directing the stereochemical outcome of these reactions. For instance, in nucleophilic additions to the aldehyde, the bulky morpholine group can provide facial bias, leading to the preferential formation of one diastereomer. This diastereoselectivity is highly valuable in the synthesis of complex target molecules with multiple stereocenters. While specific studies on this compound are not extensively documented, the principles of using ortho-substituted benzaldehydes in convergent synthesis are well-established. nih.gov

| Reaction Type | Coupling Partner Example | Potential Product Fragment |

| Wittig Reaction | Phosphonium ylides | Stilbene derivatives |

| Grignard Reaction | Organomagnesium halides | Secondary alcohols |

| Aldol Condensation | Ketones or other aldehydes | α,β-Unsaturated ketones |

Design of One-Pot Synthesis Protocols

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. The dual functionality of this compound makes it an ideal candidate for the design of one-pot multicomponent reactions. nih.govnih.gov

For example, the aldehyde can first undergo a condensation reaction with a suitable nucleophile, and the morpholine nitrogen could then participate in a subsequent intramolecular or intermolecular transformation. One-pot protocols often rely on the careful selection of catalysts and reaction conditions to orchestrate the desired sequence of events. The morpholine moiety itself, being a tertiary amine, could potentially act as an internal base or ligand, influencing the course of the reaction. Multicomponent reactions involving various benzaldehydes, amines, and other building blocks are widely reported, highlighting the feasibility of designing such protocols. nih.govresearchgate.netmdpi.comrsc.org

| Multicomponent Reaction | Reactants | Potential Heterocyclic Product |

| Mannich-type reaction | A C-H acidic compound and an amine | Substituted β-amino carbonyl compounds |

| Ugi reaction | An amine, a carboxylic acid, and an isocyanide | α-Acylamino carboxamide derivatives |

| Hantzsch-type reaction | A β-ketoester and a nitrogen source | Dihydropyridine derivatives |

Exploration in Functional Materials

The unique combination of a reactive aldehyde and a stable heterocyclic amine within the same molecule makes this compound an attractive precursor for the synthesis of functional materials with tailored properties.

Precursor for Polymeric Materials (e.g., Polyamides, Polyimines)

The aldehyde functionality of this compound is a gateway to the formation of various polymers. For instance, it can be converted to a carboxylic acid or an amine derivative, which can then be used as a monomer in polycondensation reactions.

Polyamides: The corresponding diamine or diacid monomer derived from this compound could be polymerized with appropriate comonomers to yield polyamides. mdpi.comsapub.org The bulky dimethylmorpholine side group would be expected to influence the polymer's properties, such as solubility, thermal stability, and morphology, by disrupting chain packing and increasing the free volume. The incorporation of morpholine moieties into polymer backbones has been explored for creating materials with specific functionalities. researchgate.nete3s-conferences.org

Polyimines: Polyimines, or poly(Schiff base)s, can be directly synthesized by the polycondensation of a dialdehyde (B1249045) with a diamine. If this compound were to be converted into a dialdehyde derivative, it could be a valuable monomer for this class of polymers. The resulting polyimines could possess interesting properties for applications in chemosensors or as ligands for metal catalysts, with the morpholine units providing potential coordination sites.

| Polymer Type | Potential Comonomer | Key Linkage |

| Polyamide | Adipoyl chloride | Amide (-CO-NH-) |

| Polyimine | Ethylenediamine | Imine (-C=N-) |

Integration into Photoactive or Optoelectronic Systems (excluding properties)

Functionalized benzaldehydes are frequently used as building blocks for the synthesis of organic molecules with interesting photoactive or optoelectronic properties. rsc.org The aldehyde group can be used to extend the π-conjugation of a system through reactions like Knoevenagel or Wittig condensations, which is a common strategy in the design of organic dyes and chromophores.

The incorporation of the this compound unit into a larger conjugated system could be explored for the development of new materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-donating character of the morpholino group could influence the electronic energy levels of the resulting molecule. While the specific integration of this compound is not widely reported, the general approach of using functionalized aromatic aldehydes in the synthesis of photoactive materials is a very active area of research. mdpi.comchemistryviews.org

| Synthetic Approach | Reactant | Resulting Structure |

| Knoevenagel Condensation | Malononitrile | Dicyanovinyl-substituted aromatic |

| Horner-Wadsworth-Emmons | Phosphonate esters | Extended conjugated system with C=C bond |

| Suzuki Coupling (of a derivative) | Arylboronic acids | Biphenyl-based structures |

Perspectives and Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of ortho-substituted benzaldehydes can be challenging. Future research could focus on developing efficient and environmentally friendly methods to produce 2-(2,6-dimethylmorpholin-4-yl)benzaldehyde.

One potential approach involves the use of tandem reactions, which can construct complex molecules in a single pot, reducing waste and improving efficiency. liberty.edu Strategies employing directed metalation, where the morpholine (B109124) nitrogen directs the functionalization of the ortho position of the benzene (B151609) ring, could be explored. liberty.edu Another promising avenue is the application of transient directing groups in palladium-catalyzed C-H functionalization, a powerful tool for the ortho-functionalization of benzaldehydes. nih.govacs.org These methods could offer high yields and selectivity, avoiding the harsh conditions and multiple steps often associated with classical synthetic methods. liberty.edu

Furthermore, the synthesis of the 2,6-dimethylmorpholine (B58159) precursor itself can be optimized. While methods for its preparation are known, developing more sustainable routes that minimize byproducts and energy consumption would be a valuable contribution. google.com

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Key Features | Potential Advantages |

| Tandem Reactions | One-pot synthesis without isolation of intermediates. liberty.edu | Increased efficiency, reduced waste, time and cost savings. liberty.edu |

| Directed ortho-Metalation | Utilization of the morpholine nitrogen to direct functionalization. | High regioselectivity for the ortho position. |

| Transient Directing Group Catalysis | In-situ formation of a directing group to guide C-H activation. nih.govacs.org | Broad substrate scope and functional group tolerance. nih.govacs.org |

| Sustainable Precursor Synthesis | Optimization of 2,6-dimethylmorpholine synthesis. google.com | Greener process with lower environmental impact. |

Exploration of Under-Investigated Reactivity Pathways

The reactivity of this compound is largely unexplored. The interplay between the aldehyde and the ortho-amino group could lead to interesting and useful chemical transformations.

The reaction of aldehydes with amines typically forms imines or enamines. oxfordsciencetrove.comlibretexts.orgmsu.edu The steric hindrance from the two methyl groups on the morpholine ring might influence the equilibrium and stability of these products. Investigating the formation and reactivity of the corresponding imine or enamine could open doors to new synthetic applications.

Furthermore, the aldehyde group can participate in a variety of other reactions. Its potential as a substrate in multicomponent reactions, for instance, could lead to the rapid assembly of complex heterocyclic structures. mdpi.com The oxidation of the aldehyde to a carboxylic acid could also be studied, potentially yielding a novel morpholine-substituted benzoic acid with unique properties. researchgate.net The reactivity of the aldehyde can also be harnessed to create functionalized materials, such as polymer vesicles. acs.org

Advanced Computational Studies for Predictive Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules before their synthesis. ox.ac.ukbirmingham.ac.uk Density Functional Theory (DFT) studies could be employed to understand the electronic structure and conformational preferences of this compound. nih.govcanterbury.ac.uknih.gov

Such studies could predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. nih.gov For example, computational models could elucidate the mechanism of its potential catalytic activity or its interaction with biological targets. fao.orgumanitoba.ca By simulating the effects of different substituents on the benzaldehyde (B42025) or morpholine rings, researchers could rationally design analogues with tailored electronic and steric properties. rsc.org This predictive power can significantly accelerate the discovery of new applications for this class of compounds. ox.ac.uk

Expansion of Applications in Chemical Synthesis and Materials

The unique structure of this compound suggests its potential use as a building block in organic synthesis and as a component in novel materials.

Morpholine and its derivatives are known to have a wide range of applications, including as catalysts, corrosion inhibitors, and in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comtaylorandfrancis.comresearchgate.net The introduction of the benzaldehyde functionality could lead to new applications. For example, it could be used in the synthesis of quinoline (B57606) derivatives, which are important scaffolds in medicinal chemistry. mdpi.com Structurally related morpholinyl-quinoline-carbaldehydes have been synthesized, indicating the feasibility of such transformations. chemicalbook.com

In materials science, benzaldehyde-functionalized molecules have been used to create functional polymers and nanoparticles. acs.orgacs.org The this compound could be incorporated into polymers to create materials with specific binding or catalytic properties.

Investigation of Analogues with Tuned Stereochemical and Electronic Properties

The stereochemistry of the 2,6-dimethylmorpholine ring and the electronic nature of the benzaldehyde moiety can be systematically varied to fine-tune the properties of the molecule.

Furthermore, the electronic properties can be modified by introducing electron-donating or electron-withdrawing groups onto the benzene ring. nih.gov This could impact the reactivity of the aldehyde group and the basicity of the morpholine nitrogen. nih.gov A library of such analogues could be screened for a variety of applications, from catalysis to the development of new therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves condensation reactions between substituted benzaldehydes and amines. For example, analogous syntheses use sulfonyl chlorides (e.g., 4-formylbenzenesulfonyl chloride) and morpholine derivatives under reflux with polar solvents (e.g., ethanol) and acid catalysis (e.g., glacial acetic acid) . Optimization strategies include:

- Reaction Time : Extending reflux duration (e.g., 4–6 hours) to ensure completion.

- Solvent Choice : Using absolute ethanol to minimize side reactions.

- Purification : Employing column chromatography or recrystallization to isolate the product.

- Yield Improvement : Adjusting stoichiometry (e.g., 1:1 molar ratio of reactants) and monitoring via UHPLC-MS to track reaction progress .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- UHPLC-MS : Provides rapid purity assessment (e.g., 99% purity) and confirms molecular weight (e.g., [M+H]+ = 284 for a related morpholine derivative) .

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methyl groups on morpholine, aldehyde proton resonance).

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch of aldehyde at ~1700 cm⁻¹).

- Melting Point Analysis : Validates crystallinity and purity.

Advanced Research Questions

Q. How can computational modeling predict the reactivity or interaction of this compound in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Simulates binding affinities with protein targets (e.g., enzymes or receptors) using software like AutoDock Vina.

- QSAR Studies : Correlates substituent effects (e.g., methyl groups on morpholine) with bioactivity using descriptors like logP and topological polar surface area (e.g., TPSA = 41.7 Ų for similar aldehydes) .

Q. What role does this compound play in fragment-based drug discovery, particularly in stabilizing protein-protein interactions (PPIs)?

- Methodological Answer :

- Fragment Screening : The aldehyde group can act as a warhead for covalent binding to cysteine residues in PPIs.

- Crystallographic Analysis : Co-crystallization with target proteins (e.g., using SHELX for structure refinement) identifies binding modes .

- Biophysical Assays : Surface plasmon resonance (SPR) or ITC measures binding kinetics and thermodynamics.

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

- Methodological Answer :

- Data Validation : Cross-check SHELX-refined structures with independent software (e.g., Olex2 or Phenix) .

- Twinned Data Handling : Use SHELXL’s twin refinement tools for high-symmetry space groups.

- Discrepancy Analysis : Compare experimental bond lengths/angles with DFT-optimized geometries to identify outliers.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for morpholine-derived benzaldehydes?

- Methodological Answer :

- Controlled Replication : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) across labs.

- Side Reaction Identification : Use LC-MS to detect byproducts (e.g., over-oxidation of aldehyde groups).

- Catalyst Screening : Test alternatives (e.g., p-toluenesulfonic acid vs. acetic acid) to improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.